molecular formula C14H19NO B3054554 5-[(Benzylamino)methyl]cyclohex-2-en-1-ol CAS No. 61088-57-1

5-[(Benzylamino)methyl]cyclohex-2-en-1-ol

Cat. No. B3054554
CAS RN: 61088-57-1
M. Wt: 217.31 g/mol
InChI Key: ICHKAJAKYTYBPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Benzylamino)methyl]cyclohex-2-en-1-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a cyclic amine that contains a benzyl group and a hydroxyl group, making it a versatile molecule with the potential to interact with various biological systems. In

Mechanism of Action

The mechanism of action of 5-[(Benzylamino)methyl]cyclohex-2-en-1-ol is not fully understood. However, it is believed to interact with biological membranes and receptors through hydrogen bonding and hydrophobic interactions. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[(Benzylamino)methyl]cyclohex-2-en-1-ol are diverse and depend on the specific system being studied. This compound has been shown to affect neurotransmitter release and uptake, ion channel activity, and enzyme activity. Additionally, 5-[(Benzylamino)methyl]cyclohex-2-en-1-ol has been shown to have antioxidant properties and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(Benzylamino)methyl]cyclohex-2-en-1-ol in lab experiments include its versatility and potential to interact with various biological systems. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, the limitations of using 5-[(Benzylamino)methyl]cyclohex-2-en-1-ol in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.

Future Directions

There are numerous future directions for research involving 5-[(Benzylamino)methyl]cyclohex-2-en-1-ol. One potential direction is to investigate its potential as a drug delivery system for the treatment of neurodegenerative diseases. Another direction is to study its interactions with various receptors and enzymes to gain a better understanding of its mechanism of action. Additionally, further research is needed to determine the potential toxicity of this compound and to develop methods for mitigating any potential risks.

Scientific Research Applications

The scientific research applications of 5-[(Benzylamino)methyl]cyclohex-2-en-1-ol are vast and varied. This compound has been studied for its potential use as a drug delivery system due to its ability to interact with biological membranes. It has also been investigated for its potential as a ligand for various receptors, including serotonin receptors and dopamine receptors. Additionally, 5-[(Benzylamino)methyl]cyclohex-2-en-1-ol has been studied for its potential as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

5-[(benzylamino)methyl]cyclohex-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14-8-4-7-13(9-14)11-15-10-12-5-2-1-3-6-12/h1-6,8,13-16H,7,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHKAJAKYTYBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(CC1CNCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567745
Record name 5-[(Benzylamino)methyl]cyclohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Benzylamino)methyl]cyclohex-2-en-1-ol

CAS RN

61088-57-1
Record name 5-[(Benzylamino)methyl]cyclohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of lithium aluminum hydride (1.50 g, 40.5 mmol) in dry THF (100 ml), cooled in an ice bath, was added drop-wise a solution of N-benzyl-5-hydroxycyclohex-3-enecarboxamide (4.6 g, 20 mmol) in THF (60 ml) over 30 min. The cold bath was removed and the reaction was heated under reflux for 16 h. Then the mixture was cooled in an ice bath and diluted with ether (200 ml), then carefully quenched with water (1.5 ml), 1N sodium hydroxide (4 ml) and water (1.5 ml), successively. After stirring for 45 min, the white suspension was filtered through a glass frit, and the residue was washed with ether. Removal of solvents by rotary evaporation gave the alcohol as a clear, colorless oil (3.8 g, 88%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(Benzylamino)methyl]cyclohex-2-en-1-ol
Reactant of Route 2
5-[(Benzylamino)methyl]cyclohex-2-en-1-ol
Reactant of Route 3
5-[(Benzylamino)methyl]cyclohex-2-en-1-ol
Reactant of Route 4
5-[(Benzylamino)methyl]cyclohex-2-en-1-ol
Reactant of Route 5
Reactant of Route 5
5-[(Benzylamino)methyl]cyclohex-2-en-1-ol
Reactant of Route 6
5-[(Benzylamino)methyl]cyclohex-2-en-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.